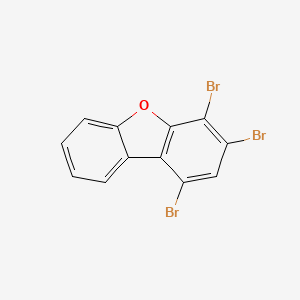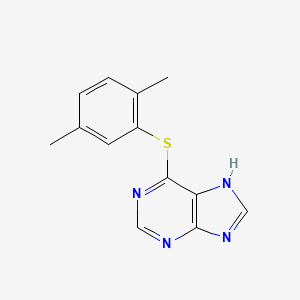![molecular formula C18H17NO B12592868 2-cyclopentyl-1H-benzo[g]indole-3-carbaldehyde CAS No. 590398-07-5](/img/structure/B12592868.png)
2-cyclopentyl-1H-benzo[g]indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclopentyl-1H-benzo[g]indole-3-carbaldehyde is a complex organic compound belonging to the indole family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a cyclopentyl group attached to the indole ring, which may influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-1H-benzo[g]indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of indole derivatives often involves multistep synthesis processes that are optimized for high yield and purity. These processes may include the use of catalysts, high-pressure reactors, and advanced purification techniques to ensure the desired product quality .
化学反応の分析
Types of Reactions
2-cyclopentyl-1H-benzo[g]indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated indole derivatives.
科学的研究の応用
2-cyclopentyl-1H-benzo[g]indole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-cyclopentyl-1H-benzo[g]indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, influencing biological processes. The cyclopentyl group may enhance its binding affinity and selectivity for certain targets .
類似化合物との比較
Similar Compounds
1H-indole-3-carbaldehyde: A simpler indole derivative with similar chemical properties.
2-cyclopentyl-1H-indole: Lacks the aldehyde group but shares the cyclopentyl substitution.
1H-benzo[g]indole: Lacks the cyclopentyl and aldehyde groups but shares the core indole structure.
Uniqueness
2-cyclopentyl-1H-benzo[g]indole-3-carbaldehyde is unique due to the presence of both the cyclopentyl group and the aldehyde group on the indole ring. This combination may confer distinct chemical reactivity and biological activity compared to other indole derivatives .
特性
CAS番号 |
590398-07-5 |
|---|---|
分子式 |
C18H17NO |
分子量 |
263.3 g/mol |
IUPAC名 |
2-cyclopentyl-1H-benzo[g]indole-3-carbaldehyde |
InChI |
InChI=1S/C18H17NO/c20-11-16-15-10-9-12-5-3-4-8-14(12)18(15)19-17(16)13-6-1-2-7-13/h3-5,8-11,13,19H,1-2,6-7H2 |
InChIキー |
VWURQLAMTYWLCB-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C2=C(C3=C(N2)C4=CC=CC=C4C=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3,4-dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B12592789.png)


![2-(4-Chloro-2-nitro-phenoxy)-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B12592802.png)

![N-[2-(1H-Imidazol-5-yl)ethyl]-D-serinamide](/img/structure/B12592813.png)
![4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B12592821.png)



![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12592842.png)



